molecular formula C15H20N4O2 B14883745 Tert-butyl 3-((cyano(pyridin-3-yl)methyl)amino)azetidine-1-carboxylate

Tert-butyl 3-((cyano(pyridin-3-yl)methyl)amino)azetidine-1-carboxylate

Cat. No.: B14883745
M. Wt: 288.34 g/mol
InChI Key: QVJNVBBNZKHRTF-UHFFFAOYSA-N
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Description

Tert-butyl 3-((cyano(pyridin-3-yl)methyl)amino)azetidine-1-carboxylate is a complex organic compound that features a unique azetidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-((cyano(pyridin-3-yl)methyl)amino)azetidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the aza-Michael addition, which is a powerful technique for constructing C–N bonds. This method is versatile and can be used to introduce various functional groups into the azetidine ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-((cyano(pyridin-3-yl)methyl)amino)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Tert-butyl 3-((cyano(pyridin-3-yl)methyl)amino)azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in the study of enzyme interactions and protein binding.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which tert-butyl 3-((cyano(pyridin-3-yl)methyl)amino)azetidine-1-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The azetidine ring structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways involved would depend on the specific application and target.

Properties

Molecular Formula

C15H20N4O2

Molecular Weight

288.34 g/mol

IUPAC Name

tert-butyl 3-[[cyano(pyridin-3-yl)methyl]amino]azetidine-1-carboxylate

InChI

InChI=1S/C15H20N4O2/c1-15(2,3)21-14(20)19-9-12(10-19)18-13(7-16)11-5-4-6-17-8-11/h4-6,8,12-13,18H,9-10H2,1-3H3

InChI Key

QVJNVBBNZKHRTF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)NC(C#N)C2=CN=CC=C2

Origin of Product

United States

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